

An In-depth Technical Guide to 2,4-Difluoro-3-methoxyphenol

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxyphenol

Cat. No.: B1306883

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **2,4-Difluoro-3-methoxyphenol**. Due to the limited availability of direct experimental data for this specific compound, this guide combines known information with prospective analysis based on structurally related molecules to serve as a valuable resource for research and development.

Chemical Structure and Properties

2,4-Difluoro-3-methoxyphenol is a substituted aromatic compound containing two fluorine atoms, a hydroxyl group, and a methoxy group attached to a benzene ring.

Table 1: Physicochemical Properties of **2,4-Difluoro-3-methoxyphenol**

Property	Value	Source
IUPAC Name	2,4-Difluoro-3-methoxyphenol	[1]
CAS Number	886499-27-0	[1]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[1]
Molecular Weight	160.12 g/mol	[2]
Appearance	Not specified (likely a solid or oil)	-
Boiling Point	238.4 ± 35.0 °C (Predicted)	[3]
Density	1.331 ± 0.06 g/cm ³ (Predicted)	[3]
InChI Key	YKDVTFGQQQDBNM-UHFFFAOYSA-N	[2]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **2,4-Difluoro-3-methoxyphenol** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted.

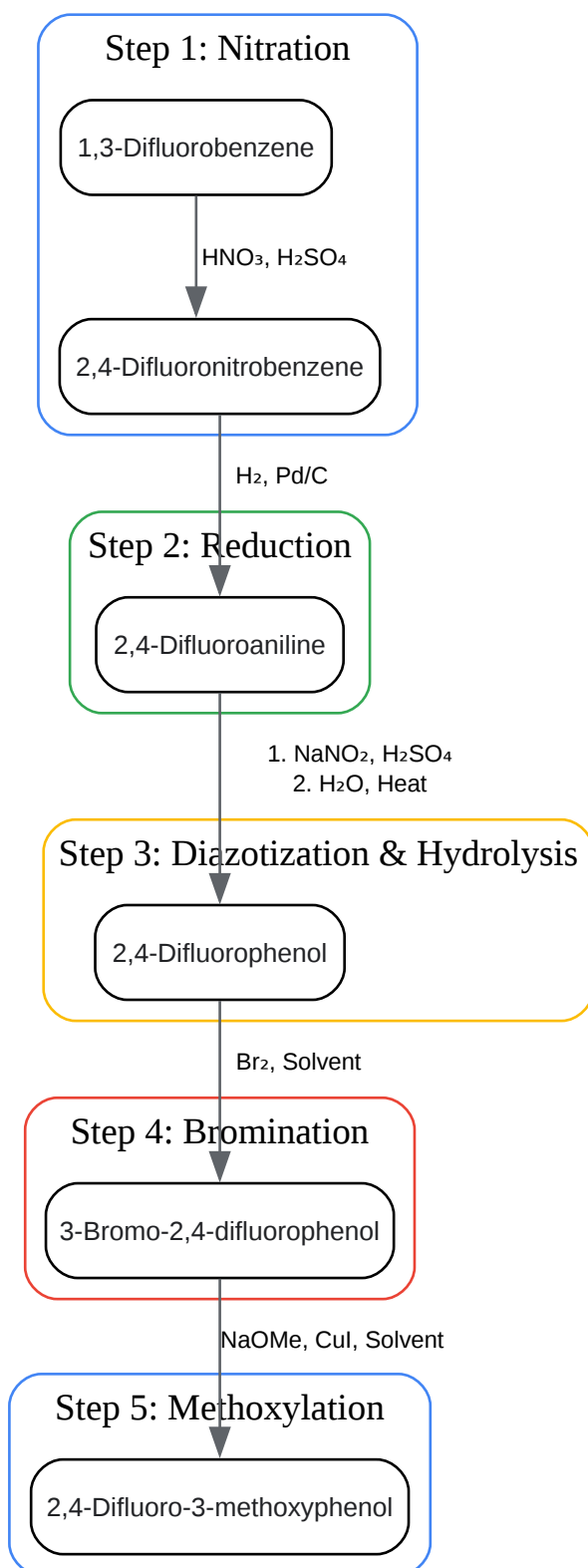
Table 2: Predicted Spectroscopic Data for **2,4-Difluoro-3-methoxyphenol**

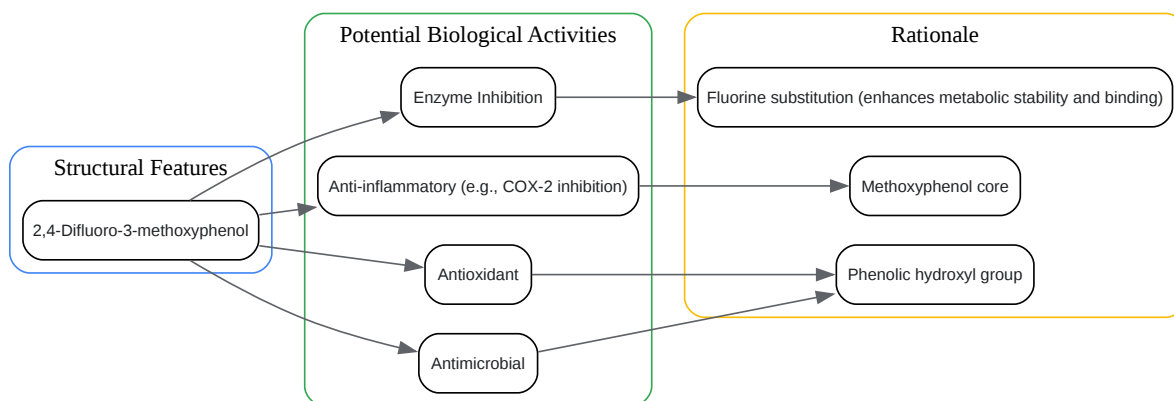
Spectrum	Predicted Peaks and Splitting Patterns
^1H NMR	Aromatic protons (2H), methoxy protons (3H, singlet), and a hydroxyl proton (1H, broad singlet). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling.
^{13}C NMR	Seven distinct carbon signals are expected. The carbons attached to fluorine will show characteristic splitting (C-F coupling). Aromatic carbons typically appear in the 100-160 ppm range, while the methoxy carbon will be around 55-65 ppm.
IR (Infrared)	Broad O-H stretch ($\sim 3200\text{-}3600\text{ cm}^{-1}$), C-H stretches (aromatic and aliphatic, $\sim 2850\text{-}3100\text{ cm}^{-1}$), C=C aromatic stretches ($\sim 1450\text{-}1600\text{ cm}^{-1}$), and C-O and C-F stretches in the fingerprint region ($\sim 1000\text{-}1300\text{ cm}^{-1}$).
Mass Spec.	Molecular ion peak (M^+) at $m/z = 160.12$. Fragmentation patterns would likely involve the loss of the methoxy group or other characteristic fragments.

Synthesis of 2,4-Difluoro-3-methoxyphenol: A Prospective Protocol

While a specific, detailed experimental protocol for the synthesis of **2,4-Difluoro-3-methoxyphenol** is not published, a plausible synthetic route can be devised based on established methodologies for the synthesis of related fluorinated and methoxylated phenols. The following is a hypothetical, multi-step synthesis protocol.

Proposed Synthesis Workflow





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